Tricyclo[2.2.1.02,6]heptane-3,5-diol
Description
Properties
CAS No. |
6975-11-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
tricyclo[2.2.1.02,6]heptane-3,5-diol |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4(6)5(2)7(3)9/h2-9H,1H2 |
InChI Key |
QQLNWTFCRIBMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C2C(C1C3O)O |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Followed by Dihydroxylation
The most widely reported route involves a Diels-Alder reaction between cyclopentadiene and a dienophile, followed by dihydroxylation of the resulting norbornene derivative. For example:
-
Diels-Alder Reaction : Cyclopentadiene reacts with vinylene carbonate under thermal conditions to form bicyclo[2.2.1]hept-5-ene-2,3-diol carbonate .
-
Hydrolysis : The carbonate intermediate is hydrolyzed using aqueous acid or base to yield bicyclo[2.2.1]hept-5-ene-2,3-diol .
-
Dihydroxylation : Treatment with OsO₄/N-methylmorpholine N-oxide (NMO) or KMnO₄ introduces syn-dihydroxylation across the double bond.
Key Data :
-
OsO₄/NMO : Yields 94% of the diol with >99% syn-selectivity .
-
KMnO₄ : Lower yield (58%) due to competitive over-oxidation .
Acid-Catalyzed Rearrangement of Bicyclic Acetates
A patent (US3236816A) describes the synthesis of norcamphanediol isomers via acid-catalyzed rearrangement :
-
Starting Material : Bicyclo[2.2.1]hept-5-ene-2-ol acetate is treated with glacial acetic acid and H₂SO₄ or HClO₄ at reflux.
-
Rearrangement : The reaction produces a mixture of 2,5- and 2,6-norcamphanediol acetates.
-
Transesterification : Sodium methoxide in methanol cleaves the acetate groups to yield the free diols.
Optimization :
Hydroformylation and Reduction of Tricycloalkenes
EP0162672A1 details a multi-step approach for tricyclo[2.2.1.0²,⁶]heptane derivatives :
-
Hydroformylation : 1-Ethenyltricyclo[2.2.1.0²,⁶]heptane reacts with CO/H₂ under Co₂(CO)₈ catalysis to form aldehydes.
-
Aldol Condensation : The aldehyde intermediate undergoes condensation with 3-pentanone in the presence of NaOH or K₂CO₃ .
-
Reduction : The resulting α,β-unsaturated ketone is reduced using NaBH₄ or LiAlH₄ to yield the diol.
Challenges :
Epoxide Hydrolysis
Hydroxylation of norbornene epoxides provides an alternative pathway :
-
Epoxidation : Norbornene is treated with mCPBA to form 2,3-epoxynorbornane.
-
Acid-Catalyzed Hydrolysis : The epoxide undergoes ring-opening in aqueous H₂SO₄ or HCl , yielding a diol mixture.
-
Purification : Chromatography isolates tricyclo[2.2.1.0²,⁶]heptane-3,5-diol from regioisomers.
Yield : ~70% with predominant endo-stereochemistry .
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts for enantioselective synthesis :
-
Diels-Alder Reaction : A latent "ON-alkene" dienophile reacts with cyclopentadiene in the presence of a chiral Lewis acid catalyst .
-
Hydrogenation : The norbornene adduct is hydrogenated to the saturated diol using Pd/C or Raney Ni .
Performance :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Diels-Alder + OsO₄ | Cyclopentadiene | OsO₄, NMO | 94 | syn |
| Acid-Catalyzed Rearrangement | Bicyclo acetate | H₂SO₄, NaOMe | 60–80 | Isomeric mixture |
| Hydroformylation | 1-Ethenyltricyclo | Co₂(CO)₈, NaBH₄ | 50–70 | Moderate |
| Epoxide Hydrolysis | 2,3-Epoxynorbornane | mCPBA, H₂SO₄ | 70 | endo |
| Catalytic Asymmetric | Latent ON-alkene | Chiral Lewis acid | 75 | >98% ee |
Chemical Reactions Analysis
- Tricyclo[2.2.1.02,6]heptane-3,5-diol can undergo various chemical reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the alcohol groups to carbonyl compounds.
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carbonyl groups back to alcohols.
- Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.
- Oxidation yields ketones or aldehydes.
- Reduction leads to the corresponding diol or alcohol.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Tricyclo[2.2.1.0(2,6)]heptane-3,5-diol serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex molecular architectures due to its ability to participate in various chemical reactions, including:
- Dopant for Liquid Crystals : The compound has been identified as a core unit for dopants in liquid crystal applications. Its C3 symmetry allows for enhanced performance in thermotropic liquid crystals, which are critical for display technologies .
- Synthesis of Triols : A straightforward synthetic route has been developed for obtaining C3-symmetric tricyclic triols from this compound, enabling further exploration into their properties and applications .
Material Science
The rigidity and unique structure of tricyclo[2.2.1.0(2,6)]heptane-3,5-diol contribute to its utility in material science:
- Liquid Crystals : The compound's structural integrity results in a dramatic increase in clearing points when used as a building block for liquid crystals, which is crucial for the development of advanced display technologies .
Perfume Industry
Tricyclo[2.2.1.0(2,6)]heptane derivatives have been noted for their aromatic properties:
- Fragrance Components : Certain derivatives of this compound exhibit sandalwood-like fragrances and are useful in perfume formulations due to their pleasant olfactory characteristics . This application highlights the compound's versatility beyond traditional chemical uses.
Case Study 1: Liquid Crystal Applications
A study explored the relationship between the molecular structure of tricyclo[2.2.1.0(2,6)]heptane derivatives and their phase behavior in liquid crystals. The research demonstrated that modifications to the core structure significantly affected the thermal properties and mesogenic behavior of the resulting materials .
Case Study 2: Synthesis of Triols
Research conducted on the synthesis of C3-symmetric triols from tricyclo[2.2.1.0(2,6)]heptane highlighted an efficient one-pot method that yields both racemic and enantiopure forms of the triol . This work emphasizes the compound's potential as a precursor for chiral compounds in pharmaceuticals.
Data Summary
Mechanism of Action
The specific mechanism by which tricyclo[2.2.1.02,6]heptane-3,5-diol exerts its effects remains an active area of research. It may interact with molecular targets or pathways relevant to its applications.
Comparison with Similar Compounds
Structural Analogues within the Tricyclo[2.2.1.02,6]heptane Family
Substituent Position and Functional Group Variations
- Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid (C10H14O2) : Features a carboxylic acid group at the 1-position and methyl groups at the 7-positions. This derivative exhibits a boiling point of 536.2 K, higher than typical diols due to increased polarity and hydrogen bonding capacity .
- 4-Methyl-7-(tricyclo[2.2.1.02,6]hept-1'-yl)hept-4-en-3-ol : Contains an unsaturated alcohol side chain, enhancing its volatility and making it suitable for perfume compositions .
- Tricyclo[2.2.1.02,6]heptane-3-methanol, 2,3-dimethyl- (C10H16O): A methanol-substituted derivative with a molecular weight of 152.23 g/mol. Its hydrophobic methyl groups reduce water solubility compared to the diol .
Table 1: Structural and Physical Property Comparison
*Calculated from molecular formula C7H10O2. †Calculated from formula C15H24O.
Reactivity and Functional Performance
- Hydrogen Bonding Capacity: The 3,5-diol’s dual hydroxyl groups enable stronger intermolecular hydrogen bonding than monocarbonyl or monohydric derivatives, enhancing its utility in polymer networks .
- Steric Effects : Derivatives with substituents at the 1-position (e.g., carboxylic acid) exhibit reduced steric hindrance compared to 3,5-disubstituted analogues, favoring nucleophilic reactions .
Comparison with Non-Tricyclic Diols
Diarylheptane Diols
Compounds like 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol (isolated from Hedychium flavum) share the diol motif but lack the tricyclic backbone. These linear diarylheptanes demonstrate antioxidant and anti-inflammatory properties, contrasting with the tricyclic diol’s industrial applications .
NorA Multidrug Transporter Inhibitors
Dihydroxyaryl compounds (e.g., reserpine analogues) inhibit bacterial efflux pumps but differ structurally from tricyclic diols.
Application-Specific Comparisons
- Polymers : The tricyclic diol’s rigidity improves thermal stability in UV-sensitive polymers, outperforming flexible diols like 1,4-cyclohexanediol .
- Perfumes: Unsaturated alcohol derivatives (e.g., 4-methyl-7-(tricyclo[...]-3-ol) exhibit stronger odor profiles than the diol due to volatile enol ether groups .
Q & A
Q. What are the primary synthetic routes for tricyclo[2.2.1.0²,⁶]heptane-3,5-diol, and what experimental conditions optimize yield?
The synthesis often involves functionalization of tricyclic precursors like norbornane derivatives. For example, hydroxylation of tricyclo[2.2.1.0²,⁶]heptane scaffolds can be achieved via epoxidation followed by acid-catalyzed ring opening or direct dihydroxylation using osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as a co-oxidant . Key parameters include solvent polarity (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of oxidizing agents to minimize side reactions.
Q. How is the structural integrity of tricyclo[2.2.1.0²,⁶]heptane-3,5-diol confirmed experimentally?
Characterization relies on a combination of:
- X-ray crystallography : Resolves the cage-like tricyclic framework and confirms stereochemistry at C3 and C5 .
- Vibrational spectroscopy (IR) : Distinct O-H stretching (3200–3600 cm⁻¹) and C-O bending (1050–1250 cm⁻¹) modes validate diol functionality .
- NMR : ¹H NMR shows deshielded protons near bridgehead carbons (δ 2.5–3.5 ppm), while ¹³C NMR confirms quaternary carbons at bridge positions .
Q. What thermodynamic data are critical for modeling reactions involving this compound?
Key datasets include:
- Enthalpy of formation (ΔfH°) : Reported as -336.2 ± 2.1 kJ/mol (gas phase) via combustion calorimetry .
- Heat capacity (Cp) : 198.7 J/mol·K (liquid phase) derived from differential scanning calorimetry (DSC) .
- Vapor pressure : Fitted to Antoine equation parameters for sublimation studies .
Advanced Research Questions
Q. How do stereoelectronic effects influence the reactivity of tricyclo[2.2.1.0²,⁶]heptane-3,5-diol in substitution reactions?
The rigid cage structure imposes significant steric constraints, favoring axial attack in SN2 mechanisms due to reduced transition-state strain. Computational studies (DFT at B3LYP/6-31G*) show higher activation barriers for equatorial pathways (ΔG‡ ≈ 28 kJ/mol vs. 18 kJ/mol for axial) . Experimental kinetic data using NaBH₄ reduction of ketone derivatives align with these models, showing 75% axial selectivity in protic solvents .
Q. What contradictions exist in reported thermochemical data, and how can they be resolved?
Discrepancies in ΔrH° for hydrogenation reactions (e.g., -130 ± 0.8 kJ/mol in isooctane vs. -136.3 ± 2.2 kJ/mol in hexane) arise from solvent polarity effects on reaction entropy . Multivariate regression analysis recommends using solvent-corrected group contribution models (e.g., Benson increments) to harmonize datasets .
Q. What retrosynthetic strategies are viable for constructing derivatives of this compound?
Retrosynthesis pathways include:
- Core disconnection : Cleave the C3-C5 diol moiety to generate a tricyclic ketone intermediate (e.g., tricyclo[2.2.1.0²,⁶]heptan-3-one), which can be reduced to the diol .
- Bridge functionalization : Introduce substituents via Diels-Alder cycloadditions using norbornadiene as a diene .
- Enzymatic resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) achieves enantiomeric excess >90% for chiral derivatives .
Q. How does the C3-symmetric configuration impact its application in supramolecular chemistry?
The compound’s C3-symmetry enables precise spatial arrangement of functional groups, making it a scaffold for:
- Host-guest systems : Triol derivatives form stable complexes with alkali metals (Kd ≈ 10⁻⁴ M for K⁺) via crown ether-like binding pockets .
- Catalytic templates : Rhodium complexes of C3-symmetric analogs show enhanced enantioselectivity in hydrogenation reactions (up to 95% ee) .
Methodological Guidelines
Best practices for resolving spectral ambiguities in diastereomeric mixtures
- Use DOSY NMR to differentiate diastereomers based on diffusion coefficients.
- Variable-temperature (VT) NMR : Resolve overlapping signals by lowering temperature to -40°C, slowing conformational exchange .
- Chiral derivatization : Convert diols to Mosher esters (e.g., α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)) for absolute configuration determination .
Validating computational models against experimental data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
